molecular formula C18H18Cl2N2O2 B6451992 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2548986-20-3

3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451992
CAS No.: 2548986-20-3
M. Wt: 365.2 g/mol
InChI Key: DDYJKERGRCLCNZ-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at positions 3 and 4. The 3-chloro group introduces electron-withdrawing effects, while the 4-position is functionalized with a piperidinyl methoxy group bearing a 3-chlorobenzoyl substituent. The compound’s design combines halogenated aromaticity with a flexible piperidine linker, which may enhance binding affinity to biological targets or modulate physicochemical properties like solubility and stability .

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c19-15-3-1-2-14(10-15)18(23)22-8-5-13(6-9-22)12-24-17-4-7-21-11-16(17)20/h1-4,7,10-11,13H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYJKERGRCLCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridine Core Modifications

Key Analog :

  • 3-Chloro-4-({1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine (PubChem CID: Not specified) Structural Difference: Replaces the 3-chlorobenzoyl group with a 1,2,4-thiadiazole heterocycle. Thiadiazoles are known for antimicrobial and anticancer activities, suggesting divergent biological applications .

Other Pyridine Derivatives ():

  • 2-Chloro-4-iodo-3-methylpyridine and 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
    • Comparison : Substituents like iodine or trimethylsilyl ethynyl groups at the 4-position significantly increase molecular weight and steric bulk. These modifications reduce pyridine’s electron density, affecting reactivity in coupling reactions or interactions with enzymes .

Piperidine Substituent Variations

Patent Derivatives ():

  • N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-ylidene)acetamide variants Substituents: Piperidine modifications include 1-methyl, 1-ethyl, and 1-(methylsulfonyl) groups. Sulfonyl groups introduce polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Synthetic Azetidinones and Thiazolidinones ():

  • 3-Chloro-4-(substituted phenyl)-1-(3’-bromo-4’-methoxybenzamido)azetidin-2-ones Comparison: While these compounds lack the pyridine core, their piperidine-like azetidinone rings share functionalization with halogenated aryl groups. The 3-chloro-4-substituted pattern mirrors the target compound, suggesting shared synthetic strategies for antimicrobial applications .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Piperidine Substituent Key Properties/Applications Reference
Target Compound Pyridine 3-Chlorobenzoyl Potential kinase inhibition
3-Chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine Pyridine 1,2,4-Thiadiazole Antimicrobial activity
Patent Variants (e.g., 1-methylpiperidin-4-yl) Quinoline-Pyridine Hybrid Alkyl/Sulfonyl Groups Improved lipophilicity/solubility
3-(4-(Benzyloxy)-3-methoxyphenyl)-triazolopyridine Triazolopyridine Benzyloxy/Methoxy Green synthesis, chemosensors

Research Findings and Implications

  • Piperidine Substituents : The 3-chlorobenzoyl group in the target compound likely enhances aromatic stacking interactions in protein binding pockets compared to alkyl or sulfonyl analogs. However, its bulkiness may reduce solubility compared to smaller substituents like methyl .
  • Pyridine vs. Fused Heterocycles : Fused systems (e.g., triazolopyridines) exhibit broader π-conjugation, which is advantageous for optical applications but may reduce metabolic stability compared to simpler pyridines .
  • Synthetic Optimization : Adoption of green oxidants (e.g., NaOCl) from triazolopyridine synthesis could reduce environmental impact in scaling up the target compound .

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